2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide
CAS No.:
Cat. No.: VC16795833
Molecular Formula: C9H10FN3O2
Molecular Weight: 211.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FN3O2 |
|---|---|
| Molecular Weight | 211.19 g/mol |
| IUPAC Name | 2-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide |
| Standard InChI | InChI=1S/C9H10FN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
| Standard InChI Key | JXHFGYPXXCMSIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)NN)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide features a benzamide backbone substituted with a fluorine atom at the ortho position and a hydrazino-oxoethyl group attached via an amide linkage. Key properties include:
The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the hydrazino group introduces reactivity toward carbonyl-containing biomolecules . The compound’s solubility and stability remain unquantified in available literature, representing a critical area for future study.
Spectroscopic and Computational Insights
Computational models predict a collision cross-section (CCS) of 171.5 Ų for the [M+H]+ ion, suggesting moderate polarity . The InChIKey JXHFGYPXXCMSIZ-UHFFFAOYSA-N provides a unique identifier for database searches, aiding in structural comparisons . Nuclear magnetic resonance (NMR) and mass spectrometry data are absent in public domains, underscoring the need for experimental characterization.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide involves multistep reactions, typically commencing with the formation of the benzamide core. A proposed route includes:
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Benzamide Formation: Condensation of 2-fluorobenzoic acid with ethylenediamine derivatives.
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Hydrazino-oxoethyl Introduction: Reaction with hydrazine hydrate under controlled pH to avoid over-substitution.
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Purification: Chromatographic techniques to isolate the product from byproducts like unreacted hydrazine or dimerized species .
Yield optimization focuses on temperature control (50–80°C) and stoichiometric ratios, though specific parameters remain proprietary.
Challenges in Production
Key challenges include:
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Byproduct Formation: Competing reactions may yield N-acylated hydrazines or fluorobenzene derivatives.
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Purification Complexity: The polar hydrazino group complicates separation via conventional solvents, necessitating high-performance liquid chromatography (HPLC).
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Stability Issues: Hydrazine moieties are prone to oxidation, requiring inert atmospheres during storage .
Structural Analogues and Comparative Analysis
Impact of Substituent Variation
Replacing the fluorine atom with other halogens or modifying the hydrazino group alters bioactivity:
The ortho-fluorine configuration in 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide may enhance binding to aromatic pockets in enzymes compared to para-substituted analogs .
Hydrazine-Based Derivatives
| Supplier | Location | Purity | Price |
|---|---|---|---|
| Life Chemicals | Canada | >95% | $270/g |
| Zerenex Molecular | United Kingdom | >90% | $270/g |
Pricing reflects the complexity of synthesis and niche demand .
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